molecular formula C11H10F4O2 B3031268 Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate CAS No. 220530-99-4

Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate

Cat. No. B3031268
M. Wt: 250.19 g/mol
InChI Key: MJXFXKXUCHALKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several strategies, such as the Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids , and the use of ethyl phenylsulfinyl fluoroacetate for the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters . Additionally, the synthesis of 2-fluoro-2-phenyl acetic acid from phenylglycine through a fluorodeamination reaction and the electrosynthesis of β-trifluoromethylated derivatives from ethoxycarbonyl compounds are relevant to understanding the synthesis of ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was elucidated, revealing significant stabilization by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the successful anodic fluorination of ethyl α-fluoro-α-(phenylseleno)acetate to give a difluorinated product , and the Knoevenagel condensation reaction used to synthesize ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . These reactions highlight the potential reactivity of the ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse. For example, the specific rotation of S-2-fluoro-2-phenyl acetic acid was reported, which can be used as a derivatizing chiral agent . The electrosynthesis approach used in the preparation of β-trifluoromethylated derivatives also sheds light on the influence of different solvents and mediators on the yield and selectivity of the reactions .

Future Directions

The future directions for research on Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate could include detailed studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmaceuticals and agrochemicals could be explored, given the importance of trifluoromethyl groups in these areas .

properties

IUPAC Name

ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXFXKXUCHALKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379009
Record name ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate

CAS RN

220530-99-4
Record name ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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